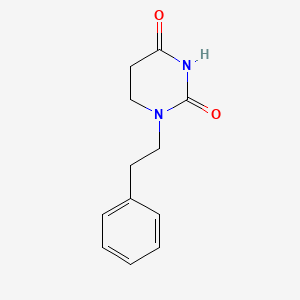
N-(phenethyl)dihydrouracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(phenethyl)dihydrouracil is a derivative of dihydrouracil, a crucial intermediate in the catabolism of uracil. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes a phenethyl group attached to the nitrogen atom of dihydrouracil, which may impart unique properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenethyl)dihydrouracil can be achieved through several methods. One common approach involves the reaction of dihydrouracil with phenethylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems and advanced reactors can help maintain consistent reaction conditions and improve the overall yield and quality of the compound.
化学反应分析
Types of Reactions
N-(phenethyl)dihydrouracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of this compound.
科学研究应用
N-(phenethyl)dihydrouracil has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: this compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(phenethyl)dihydrouracil involves its interaction with specific molecular targets and pathways. The phenethyl group may enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Dihydrouracil: A key intermediate in the catabolism of uracil, lacking the phenethyl group.
Phenethylamine: A simple amine with a phenethyl group, used as a precursor in the synthesis of N-(phenethyl)dihydrouracil.
Uniqueness
This compound is unique due to the presence of both the dihydrouracil and phenethyl moieties, which may confer distinct chemical and biological properties
属性
IUPAC Name |
1-(2-phenylethyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11-7-9-14(12(16)13-11)8-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJIEEWTBLOANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-thiophen-3-ylmorpholine](/img/structure/B7615255.png)
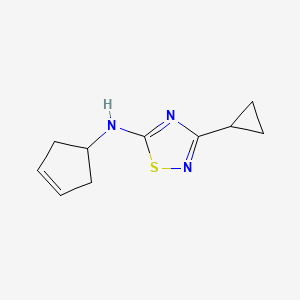
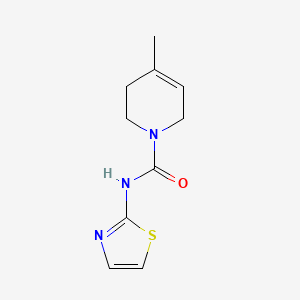
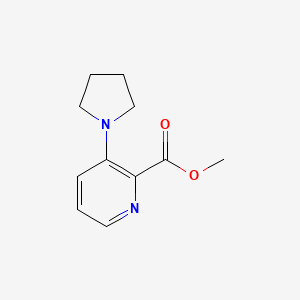
![N-[3-(azetidine-1-carbonyl)phenyl]acetamide](/img/structure/B7615291.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B7615304.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetamide](/img/structure/B7615305.png)
![Azetidin-1-yl-[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B7615311.png)
![7-(cyclopropylmethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7615318.png)
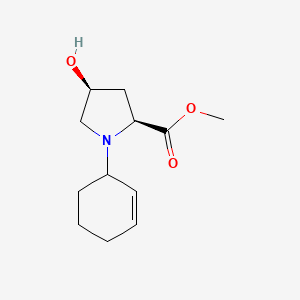
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1,5-dimethylpyrrolidin-3-amine](/img/structure/B7615338.png)
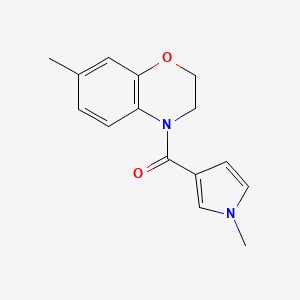
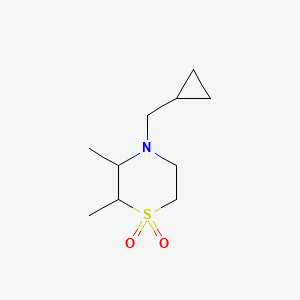
![1-[(2-Methoxyphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7615358.png)
